molecular formula C15H24N2O3S B4453214 4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether

4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether

Cat. No.: B4453214
M. Wt: 312.4 g/mol
InChI Key: PJZHWOPRWVVWAU-UHFFFAOYSA-N
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Description

4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenyl ether moiety

Future Directions

The potential future directions for research on this compound could be vast, given its complex structure and the variety of functional groups it contains. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-ethylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate. This intermediate is then reacted with 2,3-dimethylphenyl methyl ether under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols .

Scientific Research Applications

4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s biological effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl methyl ether
  • 4-[(4-Ethylpiperazin-1-yl)phenylamine
  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the sulfonyl group allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-ethyl-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-16-8-10-17(11-9-16)21(18,19)15-7-6-14(20-4)12(2)13(15)3/h6-7H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZHWOPRWVVWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether
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4-[(4-Ethyl-1-piperazinyl)sulfonyl]-2,3-dimethylphenyl methyl ether
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